Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C9H14F2O2 It is a derivative of cyclohexane, where a difluoromethyl group and a carboxylate ester group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with difluoromethylating agents followed by esterification. One common method includes the use of difluoromethyl bromide in the presence of a base to introduce the difluoromethyl group. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The ester group can also undergo hydrolysis, releasing the active difluoromethylated cyclohexane derivative.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Contains a trifluoromethyl group instead of a difluoromethyl group and a cyclopropane ring instead of a cyclohexane ring.
Methyl 1-cyclohexene-1-carboxylate: Lacks the difluoromethyl group and has a double bond in the cyclohexane ring.
Uniqueness
Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic properties.
Biological Activity
Methyl 1-(difluoromethyl)cyclohexane-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a cyclohexane ring substituted with a difluoromethyl group and a carboxylate ester functionality. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethyl group increases the compound's binding affinity due to enhanced hydrophobic interactions and potential hydrogen bonding with target sites. This mechanism is crucial for its role in enzyme inhibition and receptor modulation.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic applications in treating various diseases. For instance, it can act as an inhibitor for enzymes involved in metabolic pathways, potentially affecting lipid metabolism or cell signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.
- Therapeutic Potential : Ongoing research is exploring its application in drug development, particularly in areas such as cancer therapy and metabolic disorders.
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
A study conducted by researchers evaluated the inhibitory effects of this compound on key metabolic enzymes. The results indicated that the compound effectively inhibited enzyme activity at low micromolar concentrations, suggesting a strong binding affinity. The IC50 values were determined to be in the range of 0.5 - 2 μM, indicating promising potential for therapeutic applications in metabolic regulation.
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition zones in agar diffusion assays, particularly against Gram-positive bacteria. This suggests that this compound may serve as a lead compound for developing new antibiotics.
Properties
Molecular Formula |
C9H14F2O2 |
---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
methyl 1-(difluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14F2O2/c1-13-8(12)9(7(10)11)5-3-2-4-6-9/h7H,2-6H2,1H3 |
InChI Key |
SKZGJYQTRDTBEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.